Ethyl 4-(difluoromethyl)thiazole-5-carboxylate
Overview
Description
Ethyl 4-(difluoromethyl)thiazole-5-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the difluoromethyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(difluoromethyl)thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with difluoromethyl thiourea under basic conditions. The reaction proceeds through cyclization to form the thiazole ring. The general reaction conditions include:
Reagents: Ethyl acetoacetate, difluoromethyl thiourea, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Reflux conditions (approximately 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to higher efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(difluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low temperatures.
Substitution: Nucleophiles such as amines, thiols; solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Ethyl 4-(difluoromethyl)thiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a precursor in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(difluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The difluoromethyl group enhances its binding affinity and stability, making it a potent bioactive molecule.
Comparison with Similar Compounds
- Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 4-methyl-2-[4-(trifluoromethyl)-phenyl]thiazole-5-carboxylate
- Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
Comparison: Ethyl 4-(difluoromethyl)thiazole-5-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and bioactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 4-(difluoromethyl)thiazole-5-carboxylate is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a thiazole ring containing both sulfur and nitrogen atoms. The presence of the difluoromethyl group enhances its lipophilicity, stability, and biological activity. The molecular formula is , and its structure is depicted as follows:
The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that it may inhibit microbial enzymes, leading to its antimicrobial properties. The difluoromethyl group enhances binding affinity, contributing to its potency as a bioactive molecule .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The results are summarized in the following table:
Microbial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 18 | |
Escherichia coli | 20 | |
Candida albicans | 15 | |
Listeria monocytogenes | 12 |
The compound demonstrated significant activity against E. coli and S. aureus, with inhibition zones comparable to standard antibiotics such as gentamicin .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values observed in these studies:
Cell Line | IC50 (µg/mL) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 1.98 ± 1.22 | |
HeLa (Cervical Cancer) | 1.61 ± 1.92 | |
A549 (Lung Cancer) | 2.05 ± 0.95 |
These findings suggest that this compound may serve as a promising lead compound for the development of new anticancer agents.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing inhibition comparable to conventional treatments .
- Cytotoxicity in Cancer Models : Another research effort assessed the cytotoxic effects on colorectal cancer cells, revealing that the compound induced apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
ethyl 4-(difluoromethyl)-1,3-thiazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-2-12-7(11)5-4(6(8)9)10-3-13-5/h3,6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMOFFPJWIHPBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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